ethyl 3-formyl-1H-indole-6-carboxylate

Medicinal Chemistry Organic Synthesis Process Chemistry

Ethyl 3-formyl-1H-indole-6-carboxylate (CAS 927181-97-3) is a multifunctional indole derivative characterized by a formyl group at the C3 position and an ethyl carboxylate ester at the C6 position of the indole nucleus. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for the construction of indole-based pharmacophores and complex heterocyclic scaffolds.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 927181-97-3
Cat. No. B3030596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-formyl-1H-indole-6-carboxylate
CAS927181-97-3
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)C(=CN2)C=O
InChIInChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-10-9(7-14)6-13-11(10)5-8/h3-7,13H,2H2,1H3
InChIKeyYNSYTQBKMLZEQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Formyl-1H-Indole-6-Carboxylate (CAS 927181-97-3): A Strategic Heterocyclic Intermediate for Targeted Drug Discovery and Chemical Synthesis Procurement


Ethyl 3-formyl-1H-indole-6-carboxylate (CAS 927181-97-3) is a multifunctional indole derivative characterized by a formyl group at the C3 position and an ethyl carboxylate ester at the C6 position of the indole nucleus [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for the construction of indole-based pharmacophores and complex heterocyclic scaffolds [1]. Its physicochemical profile includes a molecular formula of C12H11NO3, a molecular weight of 217.22 g/mol, a density of 1.293 g/cm³, and a boiling point of 428.5 °C at 760 mmHg .

Why Ethyl 3-Formyl-1H-Indole-6-Carboxylate Cannot Be Readily Replaced by Generic Indole Analogs in Pharmaceutical Research and Development


Substitution with closely related indole derivatives is not straightforward due to the unique electronic and steric environment created by the precise 3-formyl and 6-carboxylate substitution pattern. This regiochemistry governs downstream reactivity and biological target engagement [1]. For instance, recent studies on indole-6-carboxylate esters demonstrate that modifications at the 6-position are critical for achieving potent inhibition of receptor tyrosine kinases such as EGFR and VEGFR-2, while the 3-formyl group provides a key synthetic handle for further derivatization [2]. Replacing this compound with a 5-carboxylate isomer or a different ester analog would alter the molecule's electronic distribution, lipophilicity, and solid-state properties, potentially leading to failed synthetic routes or loss of desired biological activity .

Quantitative Differentiation Guide for Ethyl 3-Formyl-1H-Indole-6-Carboxylate (CAS 927181-97-3) Against Key Analogs


Physical State Differentiation: Liquid Handling Advantage Over Solid Methyl Ester Analog

Ethyl 3-formyl-1H-indole-6-carboxylate is a liquid at room temperature, whereas its direct analog, methyl 3-formyl-1H-indole-6-carboxylate (CAS 387350-58-5), is a crystalline solid with a melting point of 220-224 °C [1]. The liquid state of the ethyl ester facilitates precise volumetric dispensing and eliminates the need for pre-dissolution in automated synthesis platforms or high-throughput screening workflows .

Medicinal Chemistry Organic Synthesis Process Chemistry

Enhanced Lipophilicity for Membrane Permeability: XLogP3 Comparison with Carboxylic Acid Analog

The ethyl ester moiety confers increased lipophilicity relative to the corresponding carboxylic acid, as quantified by the XLogP3 value. Ethyl 3-formyl-1H-indole-6-carboxylate has a calculated XLogP3 of 1.9 [1], which is significantly higher than that of 3-formyl-1H-indole-6-carboxylic acid (CAS 887576-06-9), which is expected to have a substantially lower XLogP3 due to the polar carboxyl group. This difference in lipophilicity influences passive membrane permeability and blood-brain barrier penetration potential in drug discovery programs [2].

Drug Design Pharmacokinetics Medicinal Chemistry

Positional Isomer Selectivity in Kinase Inhibition: Evidence from Indole-6-Carboxylate Pharmacophore Studies

Recent research on indole-6-carboxylate esters demonstrates that the 6-carboxylate substitution pattern is essential for potent inhibition of receptor tyrosine kinases EGFR and VEGFR-2. In a 2024 study, derivatives based on the indole-6-carboxylate scaffold (compounds 4a and 6c) exhibited significant anti-proliferative activity and induced G2/M phase cell cycle arrest and apoptosis in cancer cell lines [1]. In contrast, the 5-carboxylate positional isomer (ethyl 3-formyl-1H-indole-5-carboxylate) has a different electronic distribution due to the altered position of the ester group, which is predicted to alter binding affinity to these kinase targets .

Cancer Research Kinase Inhibitors Pharmacophore Modeling

Boiling Point and Volatility: Purification and Reaction Condition Considerations

The boiling point of ethyl 3-formyl-1H-indole-6-carboxylate is 428.5 °C at 760 mmHg , which is higher than that of the 5-carboxylate positional isomer (411.1 °C at 760 mmHg) and the methyl ester analog (approximately 404.4 °C at 760 mmHg) . This higher boiling point reflects stronger intermolecular interactions and lower volatility, which can be advantageous during high-temperature reactions or vacuum distillations by reducing the risk of evaporative loss.

Process Chemistry Purification Synthetic Methodology

Consistent Purity Specifications Across Multiple Reputable Vendors for Reliable Procurement

Ethyl 3-formyl-1H-indole-6-carboxylate is available from multiple reputable vendors with consistently high purity specifications. BOC Sciences offers the compound at ≥95% purity , while MolCore provides it at NLT 98% purity , and Chemscene offers it at ≥98% purity . This cross-vendor consistency in purity reduces procurement risk and ensures reproducible results in research applications.

Procurement Quality Control Chemical Sourcing

Optimal Research and Industrial Application Scenarios for Ethyl 3-Formyl-1H-Indole-6-Carboxylate (CAS 927181-97-3)


Medicinal Chemistry: Synthesis of EGFR and VEGFR-2 Kinase Inhibitor Libraries

Utilize ethyl 3-formyl-1H-indole-6-carboxylate as a key intermediate for constructing focused libraries targeting receptor tyrosine kinases. The 6-carboxylate scaffold has been validated in recent studies as a privileged structure for EGFR and VEGFR-2 inhibition, while the 3-formyl group serves as a versatile handle for introducing diverse amine or hydrazine moieties via condensation or reductive amination [1]. The liquid physical state facilitates automated parallel synthesis, enabling rapid exploration of structure-activity relationships (SAR) .

Process Chemistry: Scale-Up of Indole-Based Pharmaceutical Intermediates

The higher boiling point of ethyl 3-formyl-1H-indole-6-carboxylate (428.5 °C) compared to its methyl ester analog (~404.4 °C) provides a wider thermal operating window during solvent removal and high-temperature transformations, reducing the risk of evaporative loss during scale-up [1]. The compound's stability under standard conditions, as indicated by its commercial availability with high purity , makes it a reliable building block for multi-step process development.

Computational Drug Design: Lead Optimization for Improved Oral Bioavailability

The ethyl ester moiety of ethyl 3-formyl-1H-indole-6-carboxylate confers an XLogP3 of 1.9, which is favorable for oral absorption and blood-brain barrier penetration [1]. This lipophilicity profile makes it a suitable starting point for lead optimization campaigns where balancing potency with pharmacokinetic properties is critical. Computational chemists can use this scaffold to design analogs with improved membrane permeability while retaining target engagement .

High-Throughput Screening (HTS) and Automated Synthesis Workflows

The liquid nature of ethyl 3-formyl-1H-indole-6-carboxylate at room temperature eliminates the need for pre-dissolution in organic solvents, enabling direct and accurate volumetric dispensing using automated liquid handlers [1]. This property reduces solvent waste and minimizes cross-contamination risks in HTS and parallel synthesis platforms, thereby increasing throughput and data quality in early-stage drug discovery .

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